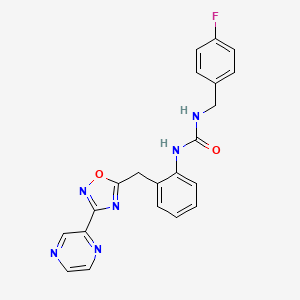

1-(4-Fluorobenzyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

Description

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN6O2/c22-16-7-5-14(6-8-16)12-25-21(29)26-17-4-2-1-3-15(17)11-19-27-20(28-30-19)18-13-23-9-10-24-18/h1-10,13H,11-12H2,(H2,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNKBKBGJNPNBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=NC=CN=C3)NC(=O)NCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-Fluorobenzyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea , identified by its CAS number 1798019-27-8 , is a novel synthetic molecule that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological testing results, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 404.4 g/mol . The structure features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 1798019-27-8 |

| Molecular Formula | C21H17FN6O2 |

| Molecular Weight | 404.4 g/mol |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds featuring the 1,3,4-oxadiazole core have demonstrated significant activity against various bacterial strains. A study indicated that derivatives with this structure exhibited better efficacy against gram-positive bacteria compared to gram-negative ones .

In vitro tests have shown that the synthesized derivatives can inhibit bacterial growth effectively:

- Bacillus cereus

- Bacillus thuringiensis

These findings suggest that modifications to the oxadiazole ring can enhance antibacterial properties.

Anticancer Activity

The anticancer properties of This compound have also been explored. In one study involving various cancer cell lines (e.g., HCT116, MCF7, HUH7), certain derivatives exhibited promising cytotoxicity profiles. Notably, some compounds showed IC50 values lower than 5-Fluorouracil (5-FU) , a common chemotherapeutic agent .

The proposed mechanism for the anticancer activity involves the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Compounds targeting TS have shown IC50 values ranging from 0.47 to 1.4 µM , indicating strong inhibitory potential .

Synthesis and Testing

A series of experiments were conducted to synthesize various derivatives of the target compound using established organic synthesis techniques. The resulting compounds were subjected to:

- Antimicrobial assays : Utilizing disc diffusion methods to assess efficacy against selected bacterial strains.

- Cytotoxicity assays : Employing the NCI-60 sulforhodamine B assay to evaluate effects on cancer cell lines.

Results Summary

| Compound | Target Bacteria | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound 5d | Bacillus cereus | 10.1 | Antibacterial |

| Compound 5e | HUH7 (Liver Cancer) | 18.78 | Anticancer |

| Compound 5g | Bacillus thuringiensis | 15.0 | Antibacterial |

These results underscore the potential of This compound as a candidate for further development in antimicrobial and anticancer therapies.

Scientific Research Applications

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. A study focusing on urea derivatives demonstrated that modifications to the urea scaffold can enhance anticancer activity against various cancer cell lines. For instance, derivatives similar to 1-(4-Fluorobenzyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea were evaluated for their ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The pyrazinyl and oxadiazole components of the compound have been associated with antimicrobial activity. Similar compounds have shown effectiveness against a range of pathogens, suggesting that this compound may possess similar properties. This aspect is critical in addressing antibiotic resistance by providing novel antimicrobial agents .

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory effects. The structural features that promote interaction with inflammatory pathways could be explored further to develop new anti-inflammatory drugs .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Activity Assessment

In a recent study published in GSC Biological and Pharmaceutical Sciences, researchers synthesized a series of urea derivatives and evaluated their anticancer properties against MDA-MB 231 breast cancer cells. The results indicated that certain modifications significantly enhanced cytotoxicity compared to standard treatments .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of similar compounds against Gram-positive and Gram-negative bacteria. The results demonstrated promising inhibitory effects, suggesting potential applications in developing new antibiotics based on this chemical structure .

Q & A

Basic Research Question

- Structural Confirmation :

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs (see analogous structures in ) .

- NMR : ¹⁹F NMR detects fluorobenzyl group integrity; ¹H/¹³C NMR confirms urea and oxadiazole connectivity .

- Purity Assessment :

- HPLC-MS : Quantify impurities (e.g., unreacted isocyanate) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

Discrepancies may arise from:

- Structural Variants : Subtle changes (e.g., pyrazine vs. pyridine substituents) alter target binding () .

- Assay Conditions : pH or solvent effects (e.g., DMSO concentration) modulate solubility and activity .

Resolution Strategy :

Comparative SAR Studies : Synthesize analogs with systematic substitutions (e.g., fluorobenzyl vs. chlorobenzyl).

Standardized Protocols : Adopt OECD guidelines for in vitro assays to ensure reproducibility .

What statistical experimental design approaches are suitable for optimizing yield in multi-step syntheses?

Advanced Research Question

- Factorial Design : Screen variables (temperature, catalyst loading, solvent ratio) for oxadiazole formation () .

- Example: A 2³ factorial design identifies interactions between POCl₃ volume, reaction time, and temperature.

- Response Surface Methodology (RSM) : Optimize urea coupling efficiency using Central Composite Design (CCD) .

Data Table Example :

| Variable | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Temperature (°C) | 80 | 120 | 105 |

| Catalyst (mol%) | 5 | 15 | 12 |

| Solvent (DMF:THF) | 1:1 | 3:1 | 2:1 |

How does the fluorobenzyl group influence the compound’s pharmacokinetic properties?

Advanced Research Question

- Lipophilicity : The 4-fluorobenzyl moiety increases logP, enhancing membrane permeability (compare with non-fluorinated analogs in ) .

- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, as shown in similar urea derivatives () .

Methodology : - In Silico Prediction : Use SwissADME or pkCSM to estimate bioavailability and clearance.

- In Vitro Assays : Microsomal stability tests (human/rat liver microsomes) quantify metabolic degradation .

What strategies mitigate hydrolysis of the oxadiazole ring during storage or biological assays?

Advanced Research Question

- pH Control : Store lyophilized compound at pH 6–7 (neutral conditions minimize ring opening) .

- Formulation : Encapsulate in cyclodextrins or liposomes to shield the oxadiazole from aqueous degradation () .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro) on the oxadiazole to enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.